molecular formula C16H21NO2 B13198466 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13198466
M. Wt: 259.34 g/mol
InChI Key: SQQNKLWMIDSZMY-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 2-ethylphenyl group and a propanoyl group

Preparation Methods

The synthesis of 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylacetonitrile with propanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the cholinergic and glutamatergic systems, to exert its effects. It may also interact with enzymes and receptors involved in various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one can be compared with similar compounds such as:

    1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds share a similar phenyl group but differ in the presence of a dihydropyridine ring.

    1-(2-Ethylphenyl)-1-propanone: This compound has a similar ethylphenyl group but lacks the piperidine ring.

    2’-Ethylpropiophenone: Similar in structure but with different functional groups and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(2-ethylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-3-12-8-5-6-10-14(12)17-11-7-9-13(16(17)19)15(18)4-2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3

InChI Key

SQQNKLWMIDSZMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC

Origin of Product

United States

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